molecular formula C96H68BN6Ru B1143312 Tris-(bathophenanthroline) ruthenium (II) tetraphenylboron CAS No. 188187-34-0

Tris-(bathophenanthroline) ruthenium (II) tetraphenylboron

Cat. No.: B1143312
CAS No.: 188187-34-0
M. Wt: 1417.49
InChI Key:
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Description

Tris-(bathophenanthroline) ruthenium (II) tetraphenylboron is a coordination compound containing a ruthenium center . It is an extension of the well-known phenanthroline series of coordination compounds . This compound is used as a protein dye in biochemistry for differentiating and detecting different proteins in laboratory settings .


Synthesis Analysis

Fluorescent ruthenium chelates have been prepared and investigated for staining proteins separated by electrophoresis . Ruthenium II tris (bathophenanthroline disulfonate) is suitable for detection of proteins, with sensitivities in the nanogram range .


Molecular Structure Analysis

The molecular formula of Tetrasodium tris (bathophenanthroline disulfonate) ruthenium (II) is C72H42N6Na4O18RuS6 . It is a sodium salt of a coordination compound .


Chemical Reactions Analysis

Ruthenium (II) tris (bathophenanthroline disulfonate) is used as a protein dye in biochemistry for differentiating and detecting different proteins in laboratory settings . It has become a firmly established and widely used method in proteomic analysis .


Physical and Chemical Properties Analysis

The molar mass of Tetrasodium tris (bathophenanthroline disulfonate) ruthenium (II) is 1,664.54 g·mol−1 . It is a sodium salt of a coordination compound .

Mechanism of Action

For protein detection, it is advantageous to use fluorescent labels containing chromophores which have longer excitation wavelength and emission wavelength than the aromatic amino acids . The dyes used for this important step should combine attributes like good signal to background ratio (contrast), broad linear dynamic range, broad application range, photochemical stability and compatibility to protein identification techniques, e.g. mass spectrometry (MS) or Western blotting .

Future Directions

The use of Ruthenium II tris (bathophenanthroline disulfonate) as a powerful fluorescent stain for detection of proteins in gel with minimal interference in subsequent mass spectrometry analysis suggests its potential for future applications in proteomics studies . Its compatibility with mass spectrometry makes this method a good compromise for proteomics studies .

Properties

IUPAC Name

4,7-diphenyl-1,10-phenanthroline;ruthenium(1+);tetraphenylboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20B.3C24H16N2.Ru/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;3*1-3-7-17(8-4-1)19-13-15-25-23-21(19)11-12-22-20(14-16-26-24(22)23)18-9-5-2-6-10-18;/h1-20H;3*1-16H;/q-1;;;;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCZXXVCBKASZEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.[Ru+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C96H68BN6Ru
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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